molecular formula C12H12N4O B13125161 N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide

N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide

Katalognummer: B13125161
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: PYAVLKPKMQHZNE-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide is a synthetic chemical hybrid compound designed for life sciences research. It integrates a cinnamamide scaffold with a 1,2,4-triazole ring, a structure recognized in medicinal chemistry for its potential to interact with multiple biological targets. This molecule is of particular interest in the development of novel antimycobacterial agents , with closely related analogs demonstrating promising activity against Mycobacterium tuberculosis H37Rv strains . The structural framework of cinnamamide-triazole hybrids is also a key area of investigation for neurodegenerative diseases. Similar compounds have been extensively studied as multi-target directed ligands for Alzheimer's Disease research , showing potential to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Researchers value this compound as a building block for constructing more complex molecules and for probing structure-activity relationships (SAR) to optimize potency and selectivity. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C12H12N4O

Molekulargewicht

228.25 g/mol

IUPAC-Name

(E)-N-(5-methyl-1H-1,2,4-triazol-3-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C12H12N4O/c1-9-13-12(16-15-9)14-11(17)8-7-10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14,15,16,17)/b8-7+

InChI-Schlüssel

PYAVLKPKMQHZNE-BQYQJAHWSA-N

Isomerische SMILES

CC1=NC(=NN1)NC(=O)/C=C/C2=CC=CC=C2

Kanonische SMILES

CC1=NC(=NN1)NC(=O)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide typically involves the reaction of 3-methyl-1H-1,2,4-triazole with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the cinnamamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues Within the N-(3-Aryl-1,2,4-triazol-5-yl)cinnamamide Series

A series of N-(3-aryl-1,2,4-triazol-5-yl)cinnamamide derivatives were synthesized and evaluated for antimycobacterial activity using the resazurin microtiter assay (REMA). The substituents on the triazole's aryl group significantly influence potency (Table 1) .

Table 1: Antimycobacterial Activity of Selected Derivatives

Compound Name Substituent (R) MIC (μM) vs. Mtb H37Rv Safety Profile (Selectivity Index)
N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide 3-CH₃ 5–95 High (undisclosed)
N-(3-Chlorophenyl-1,2,4-triazol-5-yl)cinnamamide 3-Cl 5–95 Moderate
N-(3-Fluorophenyl-1,2,4-triazol-5-yl)cinnamamide 3-F 5–95 High
N-(3-Methoxyphenyl-1,2,4-triazol-5-yl)cinnamamide 3-OCH₃ 5–95 Moderate

Key Findings :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Improve activity by enhancing electrophilicity and target binding.
  • Electron-Donating Groups (e.g., OCH₃) : Reduce potency due to decreased interaction with hydrophobic pockets.
  • 3-Methyl Substitution : Balances lipophilicity and metabolic stability, contributing to a broad MIC range (5–95 μM) .

Comparison with Triazolyl Propanamides

Compounds such as 3-(5-amino-1H-1,2,4-triazol-3-yl)-N-arylpropanamides (e.g., 5a–5t) exhibit structural similarities but replace cinnamamide with a propanamide chain. These derivatives, synthesized via EDCI/HOBt coupling, show moderate yields (26–68%) and melting points (174–269°C) but lack reported antimycobacterial data.

Comparison with Pyrazole-Carboxamide Derivatives

Pyrazole-based analogues (e.g., 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)carboxamides) demonstrate divergent SAR profiles. For instance, compound 3a (MIC = 403.1 μM) and 3b (MIC = 437.1 μM) exhibit weaker activity against Mtb compared to triazolyl cinnamides, highlighting the triazole ring's superior role in enhancing potency .

Broader Context: Triazole Derivatives in Drug Discovery

  • 3-Amino-5-methyl-1,2,4-triazole: A scaffold used in agrochemicals and pharmaceuticals but lacks the cinnamamide group critical for antimycobacterial activity .
  • 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile : A building block in synthesis but biologically inert in reported studies .

Mechanistic Insights and Optimization Strategies

The Topliss Operational Method was employed to optimize substituents on the triazole ring, systematically evaluating electronic, steric, and hydrophobic effects. This approach identified 3-methyl and 3-halo substituents as optimal for balancing potency and safety .

Biologische Aktivität

N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data and case studies.

1. Synthesis and Structural Characteristics

N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide is synthesized by coupling 3-methyl-1H-1,2,4-triazole with cinnamic acid derivatives. The synthesis typically involves the use of coupling agents and can be optimized using various methods to enhance yield and purity. The structural features of this compound contribute significantly to its biological activity.

2. Antimicrobial Activity

Research indicates that compounds similar to N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide exhibit notable antimicrobial properties.

Table 1: Antimicrobial Activity of Cinnamamide Derivatives

CompoundMIC (μM) against Mycobacterium tuberculosisSafety Profile
N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide5 - 95Good

The minimum inhibitory concentration (MIC) for synthesized derivatives ranges from 5 to 95 μM against Mycobacterium tuberculosis, demonstrating potential as an antitubercular agent . In addition to mycobacterial activity, these compounds have shown efficacy against various Gram-positive and Gram-negative bacteria .

3. Anticancer Activity

N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide and its derivatives have been evaluated for their anticancer properties. Studies have reported IC50 values indicating significant cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity of Cinnamamide Derivatives

Cell LineIC50 (μg/mL)Most Active Compounds
HeLa8.49 - 62.8416d, 17a
SKOV-37.87 - 70.5316c, 16d
MCF-711.20 - 93.4616c, 16d

In vitro studies demonstrated that the most active compounds had IC50 values below 10 μg/mL against HeLa cells . The presence of the triazole ring is believed to enhance the anticancer activity by interacting with cellular targets involved in cancer progression.

4. Antioxidant Activity

The antioxidant potential of N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide has also been investigated. Compounds derived from cinnamic acid exhibit significant antioxidant properties through various assays.

Table 3: Antioxidant Activity Results

Assay TypeConcentration (μg/mL)Result (Inhibition %)
DPPH310.50 ± 0.73High
ABTS597.53 ± 1.30Moderate

These findings suggest that the compound may serve as a potential therapeutic agent for oxidative stress-related diseases .

5. Case Studies and Research Findings

Several studies have explored the biological activity of cinnamamide derivatives:

  • Antimycobacterial Activity : A series of N-(3-aryl-1,2,4-triazol-5-yl)cinnamamide derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, showing promising results with good safety profiles .
  • Anticancer Effects : Various derivatives were tested on different cancer cell lines such as HeLa and MCF-7, revealing significant cytotoxicity and potential for further development as anticancer agents .
  • Antioxidant Properties : Investigations into the antioxidant capabilities demonstrated that these compounds could effectively scavenge free radicals, providing a basis for their use in preventing oxidative damage in biological systems .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions between cinnamic acid derivatives and triazole-containing amines. A modified approach involves reacting aminoguanidine bicarbonate with acetic acid under reflux using a Dean-Stark apparatus to remove water, followed by purification steps (e.g., recrystallization in acetone) . Optimization includes controlling excess reagents (e.g., 1.5% excess acetic acid) and reaction duration (e.g., 22 hours under reflux) to improve yield and purity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Multinuclear NMR (¹H, ¹³C) is used to confirm proton environments and carbon frameworks. Theoretical NMR calculations can validate experimental spectra .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, while ORTEP-3 and WinGX visualize molecular packing and hydrogen-bonding networks . For example, triazole rings often form intermolecular hydrogen bonds with acetate counterions, stabilizing the crystal lattice .

Q. How can researchers validate the purity and stability of N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide during storage?

Purity is assessed via HPLC (>95%) and melting point analysis. Stability studies recommend storage at -20°C for long-term preservation, with short-term use at -4°C. Degradation products can be monitored using LC-MS .

Advanced Research Questions

Q. What computational tools are suitable for modeling the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess electron donor/acceptor behavior. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like mycobacterial enzymes .

Q. How does structural modification of the triazole or cinnamamide moieties influence antimycobacterial activity?

The Topliss Operational Tree approach systematically substitutes aryl groups on the triazole ring to optimize activity. For example, electron-withdrawing groups (e.g., -NO₂) enhance potency against Mycobacterium tuberculosis (MIC values ≤6.25 µg/mL), likely by improving target binding or membrane penetration .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in MIC values may arise from differences in bacterial strains or assay conditions. Standardized protocols (e.g., microplate Alamar Blue assay) and replicate testing (n ≥ 3) improve reproducibility. Synergistic studies with existing antibiotics (e.g., isoniazid) can clarify mechanistic roles .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?

Slow evaporation of polar solvents (e.g., ethanol/water mixtures) at 4°C promotes nucleation. Seeding techniques and gradient cooling (e.g., 2°C/hour) reduce defects. For hygroscopic compounds, anhydrous solvents and inert atmospheres prevent hydrate formation .

Q. What in vitro models are appropriate for evaluating cytotoxicity and selectivity indices?

Mammalian cell lines (e.g., Vero or HEK293) assess cytotoxicity (CC₅₀), while selectivity indices (SI = CC₅₀/MIC) prioritize compounds with SI >10. Confocal microscopy can visualize intracellular accumulation in macrophages, linking pharmacokinetics to efficacy .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between literature reports?

Yield discrepancies (~30–70%) often stem from differences in:

  • Reagent stoichiometry (excess acetic acid vs. equimolar ratios).
  • Workup procedures (e.g., filtration efficiency for precipitates).
  • Purification methods (column chromatography vs. recrystallization) .

Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Apply multivariate statistical tools (e.g., PCA or QSAR models) to isolate structural determinants of activity. Validate outliers via orthogonal assays (e.g., time-kill kinetics vs. MIC) .

Methodological Recommendations

  • Synthetic Protocols : Include detailed stoichiometry, solvent systems, and purification steps to ensure reproducibility.
  • Crystallography : Use SHELXL for refinement and PLATON for validating intermolecular interactions .
  • Biological Assays : Adopt CLSI guidelines for MIC testing and include cytotoxicity controls .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.